molecular formula C11H12O B13819923 2,3,7-Trimethyl-1-benzofuran CAS No. 21417-72-1

2,3,7-Trimethyl-1-benzofuran

Cat. No.: B13819923
CAS No.: 21417-72-1
M. Wt: 160.21 g/mol
InChI Key: XXDIHDIHRSHLGY-UHFFFAOYSA-N
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Description

2,3,7-Trimethyl-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. This particular compound is characterized by three methyl groups attached at the 2nd, 3rd, and 7th positions of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 2,3,7-Trimethyl-1-benzofuran, often involves the cyclization of appropriately substituted phenols or aryl acetylenes. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives typically employs scalable synthetic routes that ensure high yield and purity. Methods such as the one-pot etherification and dehydrative cyclization are favored for their efficiency and simplicity . Additionally, the use of transition-metal catalysis in industrial settings allows for the selective formation of the desired benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions: 2,3,7-Trimethyl-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the benzofuran ring.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized benzofurans .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,7-Trimethyl-1-benzofuran depends on its specific application. In biological systems, benzofuran derivatives can interact with various molecular targets, including enzymes and receptors. For example, some benzofuran compounds exhibit antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membranes . The exact molecular pathways involved can vary based on the specific structure and functional groups present on the benzofuran ring .

Comparison with Similar Compounds

    2,3-Dimethylbenzofuran: Lacks the methyl group at the 7th position.

    2,7-Dimethylbenzofuran: Lacks the methyl group at the 3rd position.

    3,7-Dimethylbenzofuran: Lacks the methyl group at the 2nd position.

Uniqueness: 2,3,7-Trimethyl-1-benzofuran is unique due to the specific positioning of its three methyl groups, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can affect the compound’s electronic properties, steric hindrance, and overall stability, making it distinct from other benzofuran derivatives .

Properties

CAS No.

21417-72-1

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2,3,7-trimethyl-1-benzofuran

InChI

InChI=1S/C11H12O/c1-7-5-4-6-10-8(2)9(3)12-11(7)10/h4-6H,1-3H3

InChI Key

XXDIHDIHRSHLGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(O2)C)C

Origin of Product

United States

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